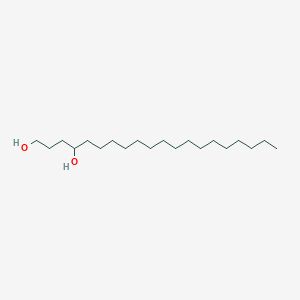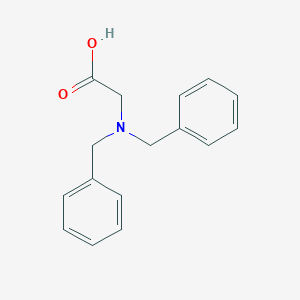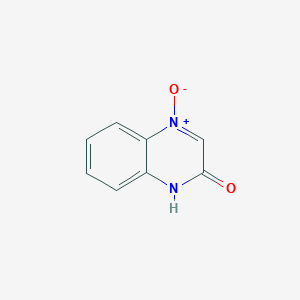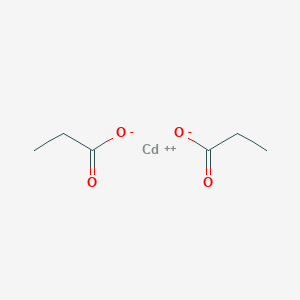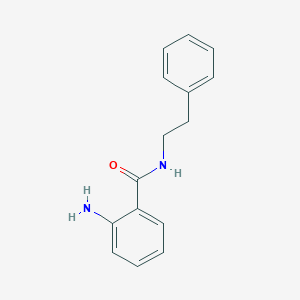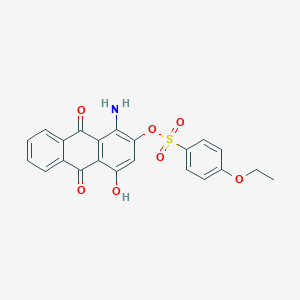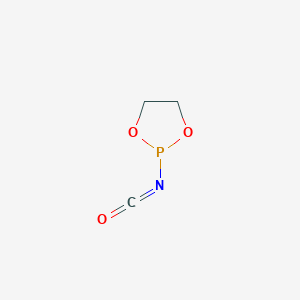
2-Isocyanato-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-1,3,2-dioxaphospholane, also known as IDP, is a versatile compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of isocyanates, which are widely used in various industries such as pharmaceuticals, polymers, and pesticides. IDP has a cyclic structure that contains a phosphorus atom, an oxygen atom, and an isocyanate group.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane is not fully understood, but it is believed to involve the formation of covalent bonds with the functional groups of the target molecules. This reaction leads to the crosslinking of the molecules, which enhances their mechanical and chemical properties. 2-Isocyanato-1,3,2-dioxaphospholane can also act as a catalyst in some reactions, such as the synthesis of polyurethanes and the hydrolysis of esters.
Effets Biochimiques Et Physiologiques
2-Isocyanato-1,3,2-dioxaphospholane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2-Isocyanato-1,3,2-dioxaphospholane can cause irritation and sensitization in the skin and respiratory system. Therefore, proper safety precautions should be taken when handling 2-Isocyanato-1,3,2-dioxaphospholane in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isocyanato-1,3,2-dioxaphospholane has several advantages for lab experiments, such as its high reactivity, low toxicity, and easy handling. It can be used as a crosslinking agent for various types of polymers, including natural and synthetic polymers. However, 2-Isocyanato-1,3,2-dioxaphospholane has some limitations, such as its sensitivity to moisture and the need for anhydrous conditions during the synthesis and handling.
Orientations Futures
2-Isocyanato-1,3,2-dioxaphospholane has a vast potential for future research and development. Some possible directions include the synthesis of new 2-Isocyanato-1,3,2-dioxaphospholane derivatives with enhanced properties, the application of 2-Isocyanato-1,3,2-dioxaphospholane in the development of biomaterials and drug delivery systems, and the investigation of the mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane in various reactions. Moreover, 2-Isocyanato-1,3,2-dioxaphospholane can be used as a building block for the synthesis of new materials with unique properties, such as shape-memory polymers and self-healing materials.
Conclusion:
In conclusion, 2-Isocyanato-1,3,2-dioxaphospholane is a promising compound that has gained attention in various fields of science due to its unique properties and potential applications. Its synthesis method is simple and efficient, and it can be used as a crosslinking agent for various types of polymers. 2-Isocyanato-1,3,2-dioxaphospholane has several advantages and limitations for lab experiments, and its future directions include the synthesis of new derivatives and the investigation of its mechanism of action.
Méthodes De Synthèse
2-Isocyanato-1,3,2-dioxaphospholane can be synthesized through a simple and efficient method that involves the reaction of phosphorus oxychloride with ethylene oxide and then with methyl isocyanate. The resulting product is purified by distillation and recrystallization to obtain a high yield of pure 2-Isocyanato-1,3,2-dioxaphospholane. This method has been optimized to produce 2-Isocyanato-1,3,2-dioxaphospholane on a large scale for industrial applications.
Applications De Recherche Scientifique
2-Isocyanato-1,3,2-dioxaphospholane has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a crosslinking agent in polymer chemistry. 2-Isocyanato-1,3,2-dioxaphospholane can react with various functional groups such as hydroxyl, carboxylic acid, and amine groups to form stable and durable polymer networks. This property makes 2-Isocyanato-1,3,2-dioxaphospholane an ideal candidate for the development of high-performance materials such as adhesives, coatings, and composites.
Propriétés
Numéro CAS |
17419-12-4 |
|---|---|
Nom du produit |
2-Isocyanato-1,3,2-dioxaphospholane |
Formule moléculaire |
C3H4NO3P |
Poids moléculaire |
133.04 g/mol |
Nom IUPAC |
2-isocyanato-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H4NO3P/c5-3-4-8-6-1-2-7-8/h1-2H2 |
Clé InChI |
TZGJFPLIKGCMJB-UHFFFAOYSA-N |
SMILES |
C1COP(O1)N=C=O |
SMILES canonique |
C1COP(O1)N=C=O |
Synonymes |
2-ISOCYANATO-[1,3,2]-DIOXAPHOSPHOLANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



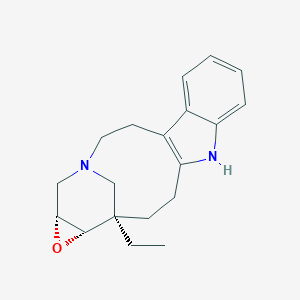
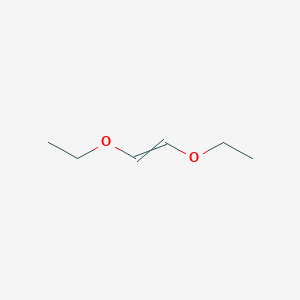
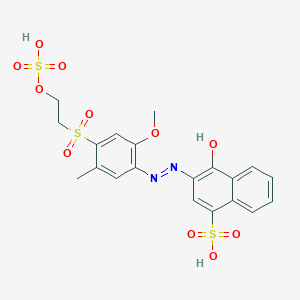
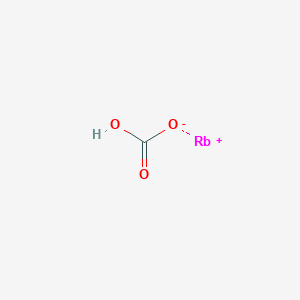
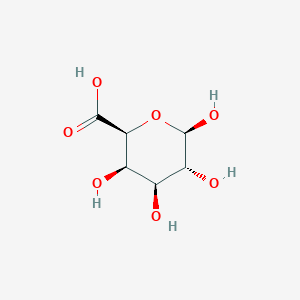
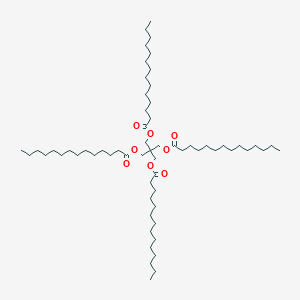
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
